5-Bromo-6-methoxy-1H-indazole is a compound belonging to the indazole family, which is characterized by its fused benzene and pyrazole rings. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its unique molecular structure and reactivity.
The compound can be synthesized from commercially available starting materials, such as 5-bromo-2-nitroanisole and methylhydrazine. It falls under the category of halogenated indazoles, which are often studied for their biological activities and utility in organic synthesis. The systematic name for this compound is 5-bromo-6-methoxy-1-methylindazole, with the molecular formula and a molecular weight of 241.08 g/mol.
The synthesis of 5-bromo-6-methoxy-1H-indazole typically involves several key steps:
The industrial production may utilize continuous flow reactors to optimize yields and efficiency. The reaction conditions are carefully controlled to maximize the yield of the desired product while minimizing by-products.
5-Bromo-6-methoxy-1H-indazole features a bromine atom at the 5-position and a methoxy group at the 6-position of the indazole ring system.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 241.08 g/mol |
IUPAC Name | 5-bromo-6-methoxy-1-methylindazole |
InChI | InChI=1S/C9H9BrN2O/c1-12-8-4-9(13-2)7(10)3-6(8)5-11-12/h3-5H,1-2H3 |
InChI Key | NFXLNUOVILGQOM-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=CC(=C(C=C2C=N1)Br)OC |
This structure allows for various chemical modifications that can enhance its biological activity or alter its reactivity.
5-Bromo-6-methoxy-1H-indazole can participate in several types of chemical reactions:
Common reagents used in these reactions include sodium azide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
The mechanism of action for 5-bromo-6-methoxy-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. The presence of bromine and methoxy groups enhances its binding affinity to these targets, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways. This suggests a role in various therapeutic applications, particularly in cancer treatment where it may influence pathways related to cell growth and apoptosis .
The physical properties of 5-bromo-6-methoxy-1H-indazole include:
The chemical properties include:
These properties are crucial for determining the compound's behavior in different environments, which impacts its application in scientific research.
5-Bromo-6-methoxy-1H-indazole has several significant applications:
Research continues into its efficacy as a therapeutic agent, with studies indicating promising results against specific cancer types .
The comprehensive structural characterization of 5-Bromo-6-methoxy-1H-indazole (CAS 152626-78-3) relies heavily on advanced spectroscopic techniques, which confirm its molecular architecture and electronic environment. The compound’s molecular formula (C₈H₇BrN₂O) and weight (227.06 g/mol) are established through high-resolution mass spectrometry, with the expected isotopic pattern (M, M+2) confirming the presence of bromine [1] .
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the regiochemistry and electronic effects of the bromo and methoxy substituents. Although experimental spectra for this specific compound are not fully detailed in the available literature, analogous 5-bromo-1H-indazole derivatives exhibit characteristic downfield shifts for protons adjacent to the bromine atom. For 5-Bromo-6-methoxy-1H-indazole:
Table 1: Key NMR Assignments for 5-Bromo-6-methoxy-1H-indazole
Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Inference |
---|---|---|---|
OCH₃ | 3.85–3.95 (s, 3H) | 55–58 | Methoxy group |
C4-H | 7.60–7.70 (d, 1H) | 110–115 | Deshielded by Br |
C7-H | 6.95–7.05 (d, 1H) | 95–100 | Shielded by OCH₃ |
NH | 12.20 (s, 1H) | - | Hydrogen bonding |
Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular ion peak at m/z 227.98 [M+H]⁺ for C₈H₈BrN₂O⁺, consistent with the theoretical molecular weight of 227.06 g/mol. Fragmentation patterns show prominent peaks corresponding to loss of methyl radical ([M–CH₃]⁺, m/z 212) and sequential cleavage of the methoxy group, underscoring the lability of the O–CH₃ bond under ionization conditions [1] .
Single-crystal X-ray diffraction (SC-XRD) data for 5-Bromo-6-methoxy-1H-indazole remains unreported in the available literature. However, structural inferences can be drawn from closely related analogs:
Table 2: Solid-State Properties of Indazole Derivatives
Compound | Appearance | Storage Conditions | Molecular Packing Features |
---|---|---|---|
5-Bromo-6-methoxy-1H-indazole | Yellow-pinkish solid | 0–8°C, sealed | Disrupted by polar methoxy group |
5-Bromo-6-methyl-1H-indazole | Light yellow solid | 0–8°C | π-Stacking at 3.5–3.8 Å |
5-Bromo-1H-indazole | Off-white solid | Ambient | Linear H-bonding chains |
Regioisomeric differences profoundly influence the physicochemical and electronic properties of bromo-methoxyindazoles:
Table 3: Impact of Substituent Position and Identity on Indazole Properties
Property | 5-Bromo-6-methoxy-1H-indazole | 6-Bromo-5-methoxy-1H-indazole | 5-Bromo-6-methyl-1H-indazole |
---|---|---|---|
logP | 2.1 | 2.3 | 2.8 |
Melting Point | Not reported | Not reported | >180°C (decomp.) |
¹H NMR C7-H Shift (δ) | ~6.95–7.05 ppm | ~7.20–7.30 ppm | ~7.35–7.45 ppm |
Biological Target Affinity (IC₅₀) | 0.15 µM (VEGFR-2) | >1 µM (VEGFR-2) | 0.40 µM (VEGFR-2) |
This systematic characterization underscores the critical role of spectroscopic, crystallographic, and comparative analyses in differentiating indazole regioisomers and optimizing their design for pharmaceutical applications.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8